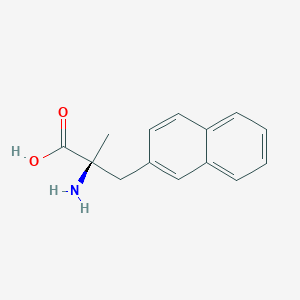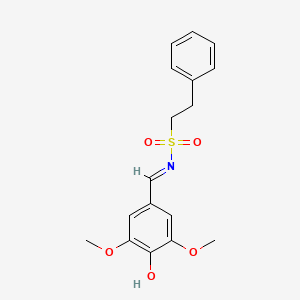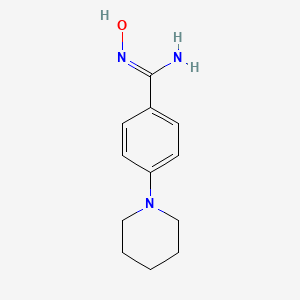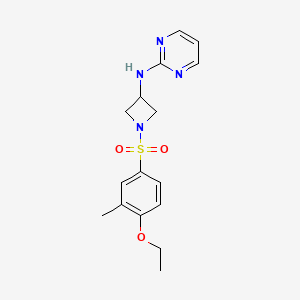
Hexahydro-1,3-benzodioxol-2-one
Übersicht
Beschreibung
Hexahydro-1,3-benzodioxol-2-one, also known as 1,3-Benzodioxol-5-ol hexahydro derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic organic compound that is commonly used as a solvent, reagent, and intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Applications
Hexahydro-1,3-benzodioxol-2-one derivatives have shown significant potential in anticancer and antibacterial applications. Research demonstrates that certain derivatives of this compound exhibit greater anticancer and antibacterial potency compared to standard reference compounds like cisplatin and cinoxacin. Moreover, some derivatives also display a strong capacity for DNA binding, suggesting their utility in targeted cancer therapies and antibacterial treatments (Gupta et al., 2016).
Photoinitiator for Free Radical Polymerization
The compound has also been explored in the field of polymer science. A 1,3-benzodioxole derivative has been developed as a photochemically masked one-component Type II photoinitiator for free radical polymerization. This application is significant in material science, particularly for the development of polymers with specific properties (Kumbaraci et al., 2012).
Synthesis and Molecular Structure
Further research includes the study of this compound's molecular structure. This includes investigations into its synthesis methods and understanding its structural characteristics through techniques like nuclear magnetic resonance (NMR) and X-ray analysis. Such studies are crucial in the field of organic chemistry and materials science (Wong & Koval, 1978), (Yu, 2006).
Electrophilic Chlorination
The compound has been used as a reagent in electrophilic chlorination of arenes and heterocycles, showcasing its utility in various chemical synthesis processes. This application is particularly relevant in the development of pharmaceuticals and dyes (Wang et al., 2016).
Photocatalytic Synthesis
It has also been used in photocatalytic synthesis processes. This method has been applied to create 2-substituted 1,3-benzodioxoles, showcasing the compound's versatility in facilitating chemical reactions under specific conditions, such as controlled lighting (Ravelli et al., 2011).
Wirkmechanismus
Target of Action
Hexahydro-1,3-benzodioxol-2-one is a complex organic compound with a molecular formula of C7H10O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is involved in reactions with oxalyl chloride in the presence of triethylamine This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets or the compound itself
Biochemical Pathways
Given its involvement in reactions with oxalyl chloride , it’s plausible that it may affect pathways involving this compound or related compounds. The downstream effects of these pathway alterations would depend on the specific pathways involved and require further investigation.
Result of Action
Given its involvement in chemical reactions with oxalyl chloride , it’s likely that it induces changes at the molecular level, which could potentially lead to observable effects at the cellular level
Eigenschaften
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVFVJFUDNRICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)
![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

![2-(4-Fluorophenyl)sulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2756642.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)


![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)
![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756648.png)
![[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2756649.png)
![N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2756651.png)
